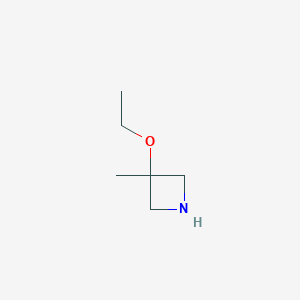

3-Ethoxy-3-methylazetidine

Description

Overview of Azetidine (B1206935) Ring Systems in Organic and Medicinal Chemistry

Azetidines, characterized by a saturated four-membered ring containing one nitrogen and three carbon atoms, have garnered significant attention from the scientific community. ijmrset.comresearchgate.net Their inherent ring strain, comparable to that of cyclobutane (B1203170) and aziridine, dictates their reactivity and makes them valuable synthetic intermediates. researchgate.net

Historical Context and Evolution of Four-Membered Heterocycle Research

The study of four-membered heterocycles, including azetidines, has evolved considerably over the years. Initially, the synthesis of these strained rings posed significant challenges, which limited their exploration. nih.gov However, the discovery of naturally occurring and synthetic compounds with potent biological activities containing the azetidine motif spurred the development of new and more efficient synthetic methodologies. jmchemsci.commdpi.com The history of azetidine chemistry can be traced back to the early 20th century, with significant progress being made in understanding their synthesis and reactivity in recent decades. jmchemsci.com This has led to a dramatic increase in the popularity and application of this heterocyclic system. researchgate.net

Strategic Importance of Azetidines as Chemical Building Blocks and Pharmacophores

The strategic value of azetidines in modern chemistry is twofold: they serve as versatile chemical building blocks and as crucial pharmacophores in drug discovery. ijmrset.comnih.gov Their strained ring system allows for a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of more complex molecular architectures. rsc.orgrsc.org This reactivity makes them invaluable in the total synthesis of natural products and other complex organic molecules. ijmrset.comlongdom.org

In medicinal chemistry, the azetidine ring is recognized as a valuable scaffold. nih.gov Its incorporation into drug candidates can lead to improved pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. researchgate.netlongdom.org The rigid framework of the azetidine ring can also help to lock a molecule into a specific conformation, which is often crucial for potent and selective interaction with biological targets. researchgate.net Consequently, azetidine-containing compounds have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov

The Unique Context of 3-Ethoxy-3-methylazetidine

Within the broader class of azetidines, this compound emerges as a compound with specific features that make it a valuable tool in synthetic chemistry.

Structural Features and Stereochemical Considerations within the Azetidine Framework

The structure of this compound is defined by the core azetidine ring substituted at the 3-position with both an ethoxy and a methyl group. This substitution pattern introduces a quaternary carbon center within the four-membered ring. The presence of these two different substituents at the same carbon atom has significant stereochemical implications, as this carbon is a stereocenter if the nitrogen atom is appropriately substituted. The stereochemistry of substituents on the azetidine ring is known to be critical for biological activity and molecular recognition. ontosight.ai The ethoxy group, being electron-donating, can influence the electronic properties and reactivity of the ring system.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | chemscene.comchembk.com |

| Molecular Weight | 151.63 g/mol | chemscene.comchembk.comfluorochem.co.uk |

| IUPAC Name | This compound hydrochloride | fluorochem.co.ukfluorochem.co.uk |

| SMILES | CCOC1(C)CNC1.Cl | fluorochem.co.uk |

| InChI Key | CSZSLKOMLADLFF-UHFFFAOYSA-N | fluorochem.co.uk |

Foundational Role as a Versatile Synthetic Intermediate

This compound serves as a key building block in the synthesis of more complex and often biologically active molecules. rsc.org Its structure allows for further functionalization, particularly at the nitrogen atom of the azetidine ring. The ethoxy group can also potentially be modified, although this is less common. The primary utility of this compound lies in its ability to introduce the 3-methyl-3-ethoxyazetidine moiety into a larger molecular framework. This is particularly valuable in the construction of libraries of compounds for drug discovery, where systematic structural modifications are required to optimize biological activity. The synthesis of related 3-alkoxyazetidines has been achieved through methods such as the rearrangement of aziridines. The N-benzylated form, 1-benzyl-3-ethoxy-3-methylazetidine, is another example of a derivative used in synthesis. chemsynthesis.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 1-benzyl-3-ethoxy-3-methylazetidine |

| Azetidine |

| Aziridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-3-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-8-6(2)4-7-5-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVCTNOIKOUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxy 3 Methylazetidine and Its Derivatives

Direct Synthesis Strategies for the Azetidine (B1206935) Core

The construction of the strained azetidine ring requires carefully designed synthetic strategies to overcome the inherent ring strain. Several direct methods have been developed, broadly categorized into cyclization via nucleophilic substitution, carbon-carbon bond formation, and electroreductive techniques.

Cyclization Approaches via Nucleophilic Substitution of Amine Nucleophiles

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This approach typically involves the cyclization of a γ-amino alcohol or its derivatives, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position. A common precursor for this strategy is a 1,3-amino alcohol, which can be converted into a species with a suitable leaving group, such as a halide or a sulfonate ester, to facilitate the intramolecular SN2 reaction.

One relevant example involves the synthesis of N-substituted 3-methoxy-3-methylazetidines through the rearrangement of 1-alkyl-2-bromomethyl-2-methylaziridines. In this process, treatment of the aziridine with sodium borohydride in methanol is proposed to generate a bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by methanol leads to the ring-opened product, furnishing the 3-methoxy-3-methylazetidine. arkat-usa.org A similar strategy could be envisioned for the synthesis of 3-ethoxy-3-methylazetidine by utilizing ethanol as the nucleophilic solvent.

| Precursor Type | Leaving Group | Key Reagents | Product | Reference |

| γ-Amino alcohol | Halide (e.g., Br, I) | Base (e.g., NaH, K2CO3) | Azetidine | rsc.org |

| γ-Amino alcohol | Sulfonate (e.g., OMs, OTs) | Base (e.g., NaH, K2CO3) | Azetidine | nih.gov |

| 2-(Bromomethyl)aziridine | Bromide | NaBH4, Methanol | 3-Methoxyazetidine | arkat-usa.org |

C-C Bond Formation Methodologies for Azetidine Ring Construction

While less common than C-N bond forming cyclizations, methods involving the formation of a carbon-carbon bond to construct the azetidine ring have also been reported. These strategies often involve the use of organometallic reagents or radical cyclizations. For instance, the intramolecular cyclization of an α-halo-β-amino ester can be induced by a suitable base to form the azetidine ring. Another approach involves the [2+2] cycloaddition of imines with alkenes, although this is more prevalent for the synthesis of azetidines with different substitution patterns. The development of C-C bond formation strategies for 3,3-disubstituted azetidines remains an active area of research. magtech.com.cn

Electroreductive Intramolecular Cross-Coupling Methods

Electrochemical methods offer a powerful and often milder alternative to traditional chemical reagents for promoting cyclization reactions. Electroreductive intramolecular cross-coupling can be employed to form the azetidine ring from suitable precursors. For example, the electrochemical reduction of a β-haloalkylimine can generate a radical anion intermediate that undergoes intramolecular cyclization to afford the azetidine. While specific examples leading directly to this compound are not prevalent in the literature, the general principle of electroreductive amination has been demonstrated for the synthesis of other nitrogen-containing heterocycles and could potentially be adapted for this purpose. researchgate.net

Stereoselective Synthesis of this compound and Enantiopure Analogues

The synthesis of enantiomerically pure substituted azetidines is of paramount importance for their application in pharmaceuticals, as different enantiomers often exhibit distinct biological activities. Stereoselective synthesis of these compounds can be achieved through the use of chiral auxiliaries or by employing asymmetric catalysis.

Chiral Auxiliaries and Substrate Control in Azetidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. In the context of azetidine synthesis, chiral auxiliaries can be attached to the nitrogen atom of the precursor to control the stereochemistry of the cyclization step.

A widely used and effective class of chiral auxiliaries for the synthesis of chiral amines and their derivatives are the tert-butanesulfinamides. nih.govnih.gov For instance, the condensation of a 1,3-bielectrophilic precursor with a chiral tert-butanesulfinamide can lead to a sulfinimine intermediate. Subsequent diastereoselective addition of an organometallic reagent and intramolecular cyclization can afford the enantioenriched azetidine. nih.gov After cyclization, the sulfinyl group can be readily cleaved under acidic conditions. This methodology provides a versatile route to various enantiopure C2-substituted azetidines and could be adapted for the synthesis of chiral 3-substituted analogues. nih.gov

| Chiral Auxiliary | Key Intermediate | Stereochemical Control | Product | Reference |

| (R)- or (S)-tert-Butanesulfinamide | Chiral Sulfinimine | Diastereoselective organometallic addition | Enantioenriched Azetidine | nih.govnih.gov |

| (S)-1-Phenylethylamine | Chiral Imine | Diastereoselective cyclization | Enantiopure Azetidine-2-carboxylate | semanticscholar.org |

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis represents a highly efficient and atom-economical approach to the synthesis of chiral molecules. This strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various transition metal catalysts and organocatalysts have been developed for the asymmetric synthesis of nitrogen-containing heterocycles.

For the formation of chiral azetidines, copper-catalyzed asymmetric boryl allylation of azetines has been reported as a powerful method for accessing chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org While this specific reaction does not directly yield this compound, it highlights the potential of catalytic asymmetric methods in constructing complex azetidine scaffolds. Gold-catalyzed intramolecular N-H insertion into α-oxo gold carbenes, generated from chiral N-propargylsulfonamides, has been successfully employed for the stereoselective synthesis of chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Furthermore, chiral azetidine-derived ligands have themselves been used in asymmetric catalysis for various transformations, including Henry reactions and Friedel-Crafts alkylations, demonstrating the importance of this scaffold in stereoselective synthesis. researchgate.netbirmingham.ac.uk

| Catalytic System | Reaction Type | Stereocontrol | Product | Reference |

| Copper/Bisphosphine | Boryl Allylation of Azetines | Enantioselective | Chiral 2,3-Disubstituted Azetidines | acs.org |

| Gold(I) Complex | Intramolecular N-H Insertion | Diastereoselective | Chiral Azetidin-3-ones | nih.gov |

| Chiral Azetidine-Cu Complex | Henry Reaction | Enantioselective | Chiral Nitroaldols | bham.ac.uk |

Derivatization and Functionalization of this compound

The secondary amine of the azetidine ring is a key site for introducing a wide array of functional groups, enabling the synthesis of diverse derivatives with potential applications in drug discovery.

N-alkylation and N-acylation are fundamental transformations for modifying the azetidine nitrogen. N-acylation, in particular, is widely employed to install carbamate protecting groups or to introduce amide functionalities. The formation of tert-butyl this compound-1-carboxylate is a representative example of N-acylation, where the nitrogen atom reacts with an acylating agent like di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a base to yield the N-Boc protected azetidine, a stable intermediate often used in multi-step syntheses. Such reactions are crucial for modulating the nucleophilicity of the nitrogen and for enabling further synthetic manipulations.

The construction of carbon-nitrogen bonds via N-alkylation is another prevalent strategy, commonly achieved through the reaction of the amine with alkyl halides or other activated alkanes. These methods allow for the introduction of various alkyl substituents, expanding the chemical space accessible from the this compound core.

| Reaction Type | Example Product | Reactants | Key Reagents | Purpose |

| N-Acylation | tert-butyl this compound-1-carboxylate | This compound | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | Protection of the amine, Intermediate for further synthesis |

| N-Alkylation | N-Alkyl-3-ethoxy-3-methylazetidine | This compound | Alkyl halide (e.g., R-Br, R-I) | Introduction of alkyl substituents, Pharmacological modulation |

The incorporation of a sulfonamide group at the azetidine nitrogen is a common strategy in medicinal chemistry to introduce a hydrogen bond donor/acceptor moiety and to mimic the transition state of certain enzymes. This derivatization is typically achieved by reacting the parent azetidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.

The synthesis of complex molecules such as N-(6-((2r,3s)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide highlights this approach. In this synthesis, the 3-methylazetidine core is first reacted with a suitable sulfamoyl chloride or sulfuryl chloride followed by reaction with the complex pyrimidine amine to form the N-S bond, resulting in the final sulfonamide product. This demonstrates the utility of the azetidine nitrogen as a nucleophile for constructing intricate molecular architectures.

| Compound | Core Moiety | Key Functionalization | Synthetic Step |

| N-(6-((2r,3s)-3,4-dihydroxybutan-2-yloxy)-2-(4-fluorobenzylthio)pyrimidin-4-yl)-3-methylazetidine-1-sulfonamide | 3-Methylazetidine | N-Sulfonamide | Reaction of the azetidine nitrogen with a sulfonyl chloride derivative |

Functionalization can also occur at the C3 position of the azetidine ring, often starting from a precursor like a 3-oxoazetidine derivative. The introduction of a carbonitrile group at this position, as seen in 1-(2-((2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)amino)-6-methylpyrido[3,4-d]pyrimidin-8-yl)-3-methylazetidine-3-carbonitrile, creates a valuable synthetic handle and can influence the molecule's electronic properties.

A common route to such 3-substituted derivatives involves the Horner-Wadsworth-Emmons reaction on a protected 3-oxoazetidine to form an exocyclic double bond, which can then be further manipulated. For instance, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a key step in the production of the drug baricitinib. This intermediate is formed by reacting a protected 3-oxoazetidine with a phosphonate reagent like diethyl (cyanomethyl)phosphonate. The resulting ylidene acetonitrile can then undergo further reactions, such as Michael additions, to introduce substituents at the 3-position. The N1 position is subsequently functionalized with the complex heterocyclic system to yield the final product.

| Example Derivative | Starting Material | Key Intermediate | Key Reaction | Resulting Functional Group |

| 1-(2-((2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)amino)-6-methylpyrido[3,4-d]pyrimidin-8-yl)-3-methylazetidine-3-carbonitrile | N-protected-3-oxoazetidine | N-protected-3-(cyanomethylene)azetidine | Horner-Wadsworth-Emmons reaction | 3-carbonitrile |

Ring Expansion and Contraction Strategies Involving Azetidines

Beyond derivatization, the fundamental construction of the azetidine ring itself is a subject of extensive research. Key strategies include the transformation of more readily available ring systems.

Azetidin-2-ones, commonly known as β-lactams, are valuable and readily accessible precursors for the synthesis of azetidines. The strained amide bond within the β-lactam ring can be selectively reduced to the corresponding amine, yielding the saturated azetidine core. Various reducing agents can be employed for this transformation, with hydroalanes like lithium aluminum hydride (LiAlH₄) or alane (AlH₃) being particularly effective. This reduction strategy provides a reliable and straightforward route to the azetidine scaffold from a different class of four-membered heterocycles.

| Starting Material | Product | Reaction Type | Common Reducing Agents |

| Azetidin-2-one (B1220530) (β-Lactam) | Azetidine | Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄), Alane (AlH₃) |

The synthesis of azetidines can also be achieved through the rearrangement of other heterocyclic systems. Ring expansion of three-membered aziridines is a notable method. For example, specific 2-(bromomethyl)aziridines can undergo a base-mediated rearrangement to form 3-methoxy-3-methylazetidines. This process often involves the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile to yield the expanded four-membered azetidine ring. Such rearrangement reactions provide access to substituted azetidines that might be challenging to synthesize through direct cyclization methods.

| Strategy | Starting Heterocycle | Product Heterocycle | Mechanism Example |

| Ring Expansion | Aziridine | Azetidine | Base-mediated rearrangement via a bicyclic aziridinium intermediate |

Mechanistic Investigations of Reactions Involving 3 Ethoxy 3 Methylazetidine and Its Analogues

Ring-Opening Reaction Mechanisms

The inherent ring strain of azetidines, estimated at approximately 25.4 kcal/mol, is a primary driver for their reactivity, particularly in ring-opening reactions. rsc.org While more stable than their three-membered aziridine counterparts, azetidines readily undergo ring-opening through cationic or nucleophilic pathways when appropriately activated. rsc.orgambeed.com

Cationic Ring-Opening Polymerization (CROP) Pathways of Azetidines

The polymerization of azetidines and their derivatives can be initiated by various cationic species, such as Brønsted or Lewis acids. researchgate.netresearchgate.net The mechanism for the Cationic Ring-Opening Polymerization (CROP) generally proceeds through three main stages: initiation, propagation, and termination.

Initiation: The process begins with the protonation or alkylation of the nitrogen atom of the azetidine (B1206935) ring, forming a reactive azetidinium salt. This quaternary ammonium species is highly strained and electrophilic, priming it for ring-opening. researchgate.net

Propagation: The propagation step involves the nucleophilic attack of a monomer's nitrogen atom on one of the α-carbons of the activated azetidinium ion. This results in the opening of the four-membered ring and the formation of a new, larger species that retains a reactive azetidinium end group. This process repeats, extending the polymer chain. For substituted azetidines, this step can lead to hyperbranched polymers due to the polymer backbone's secondary and tertiary amines being able to act as nucleophiles. researchgate.netnsf.gov

Termination and Chain Transfer: Termination can occur through various pathways, including reaction with impurities or recombination with counter-ions. However, under specific conditions, the polymerization of certain N-alkylazetidines can proceed as a "living" polymerization. researchgate.net This occurs when the rate of termination and chain transfer is negligible compared to the rate of propagation. The high basicity of the monomer compared to the polymer backbone can suppress chain transfer, allowing for controlled polymer growth. researchgate.net

For a monomer like 3-ethoxy-3-methylazetidine, the substituents at the C3 position would not directly participate in the polymerization mechanism but would be incorporated as pendant groups along the resulting polyamine chain.

Nucleophilic Ring-Opening Processes and Their Regioselectivity

Neutral azetidines are relatively stable and require activation to undergo nucleophilic ring-opening. magtech.com.cn This is typically achieved by converting the azetidine into a more reactive azetidinium salt through N-alkylation or N-acylation, or by using a Lewis acid to coordinate to the nitrogen atom. nih.goviitk.ac.in The subsequent ring-opening is an SN2-type process where a nucleophile attacks one of the ring's α-carbons (C2 or C4).

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is governed by a combination of electronic and steric factors. magtech.com.cnorganic-chemistry.org

Electronic Effects: Electron-withdrawing groups or unsaturated substituents (e.g., aryl, acyl) at the C2 position can stabilize the transition state of C-N bond cleavage, favoring nucleophilic attack at that carbon. magtech.com.cn

Steric Effects: In the absence of strong electronic influences, sterically bulky nucleophiles or substituents on the ring will direct the incoming nucleophile to the less sterically hindered α-carbon. magtech.com.cnorganic-chemistry.org

For an azetidinium ion derived from this compound, the C2 and C4 positions are sterically similar (both are -CH2- groups). In such cases, if the nitrogen substituent is not overly bulky, a mixture of products might be expected. However, studies on similarly substituted azetidiniums show that nucleophiles often attack the unsubstituted C4 position in ions lacking a C4 substituent. organic-chemistry.org Conversely, substitution at C4 can direct the attack to the C2 position. organic-chemistry.org Density Functional Theory (DFT) calculations have been employed to better understand and predict the regioselectivity based on the specific substituents and nucleophile. nih.govorganic-chemistry.org

| Azetidinium Precursor Substitution | Nucleophile | Major Site of Attack | Controlling Factor | Reference |

| 2-Aryl-N-Tosyl | Alcohols (in presence of Lewis Acid) | C2 (Benzylic position) | Electronic (stabilization of partial positive charge) | iitk.ac.in |

| No C4 substituent | Azide, Benzylamine, Alkoxides | C4 | Steric (least hindered site) | organic-chemistry.org |

| C4-Methyl | Azide, Benzylamine, Alkoxides | C2 | Steric (attack at the other α-carbon) | organic-chemistry.org |

| 2-Unsaturated (e.g., aryl, vinyl, cyano) | Various Nucleophiles | C2 | Electronic (conjugative effects stabilize transition state) | magtech.com.cn |

Cycloaddition and Rearrangement Mechanisms

Azetidines and their derivatives can participate in or be synthesized via various cycloaddition and rearrangement reactions. These transformations leverage the unique electronic properties and ring strain of the four-membered heterocycle.

[X+Y]-Cycloaddition Reactions (e.g., [4+3] cycloadditions)

[4+3] cycloadditions are powerful reactions for forming seven-membered rings, typically involving a four-atom π-system (diene) and a three-atom π-system (often an allyl or oxyallyl cation). organicreactions.orgwikipedia.org While the direct participation of a stable azetidine ring in this specific cycloaddition is not common, related cycloaddition processes are fundamental to the synthesis of azetidine derivatives.

A prominent example is the Staudinger [2+2] cycloaddition (ketene-imine cycloaddition), which is a primary method for synthesizing β-lactams (azetidin-2-ones). mdpi.comresearchgate.net In this formal cycloaddition, a ketene (the 2π component) reacts with an imine (the 2π component) to form the four-membered azetidinone ring. mdpi.com

Another relevant process is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.govchemrxiv.org Upon photochemical excitation, the imine reacts with the alkene to form the azetidine ring. nih.govnih.gov This method is one of the more direct ways to construct the azetidine core. chemrxiv.org

While not a [4+3] reaction, nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes has been reported, leading to pyridinones. nih.gov This reaction proceeds via C-C bond activation of the strained four-membered ring.

Intramolecular Cyclization Pathways (e.g., Norrish−Yang cyclization)

The Norrish-Yang cyclization is a significant photochemical reaction used to synthesize azetidine rings, particularly 3-hydroxyazetidines (azetidinols), which are analogues of this compound. beilstein-journals.orgresearchgate.netresearchgate.net This intramolecular process starts from an α-amino ketone precursor. nih.gov

The mechanism involves the following key steps:

Photochemical Excitation: The ketone chromophore absorbs a photon, promoting it to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. chemrxiv.org

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (relative to the carbonyl group) via a six-membered transition state. This is a 1,5-hydrogen atom transfer (HAT). beilstein-journals.org

Biradical Formation: The HAT step generates a 1,4-biradical intermediate. beilstein-journals.orgresearchgate.net

Cyclization: The biradical undergoes ring closure (cyclization) to form the four-membered azetidine ring, resulting in a 3-hydroxyazetidine product. beilstein-journals.org

A competing pathway is Norrish Type II cleavage of the biradical, which can lead to side products. nih.gov The efficiency of the cyclization is influenced by the stability of the intermediary 1,4-biradical. beilstein-journals.org

| Precursor Type | Key Mechanistic Step | Product Type | Reference |

| α-Aminoacetophenone | 1,5-Hydrogen Abstraction | 3-Phenylazetidinol | beilstein-journals.orgnih.gov |

| β-Ketoformamide | Photolysis leading to cyclization | 3-Hydroxy-β-lactam | researchgate.net |

| 2-Amino Ketone | Norrish-Yang Type II photocyclization | 3-Hydroxyazetidine | researchgate.net |

Wolff Rearrangements and Related Ketenyl Intermediates

The Wolff rearrangement is a chemical reaction in which an α-diazocarbonyl compound is converted into a ketene intermediate through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orgorganic-chemistry.org This rearrangement is synthetically valuable as the resulting highly reactive ketene can be trapped by various nucleophiles or participate in cycloadditions. wikipedia.org

In the context of azetidine chemistry, the Wolff rearrangement is often employed as a key step in the synthesis of β-lactams (azetidin-2-ones). A tandem approach combining the Wolff rearrangement with a Staudinger cycloaddition is particularly effective. mdpi.com

The sequence proceeds as follows:

Ketene Formation: An α-diazo-β-keto compound undergoes thermal or photochemical Wolff rearrangement to generate a ketenyl intermediate. mdpi.com

[2+2] Cycloaddition: The in situ-generated ketene is trapped by an imine. This reaction is a Staudinger [2+2] cycloaddition, which forms the four-membered β-lactam ring. mdpi.com

This tandem strategy allows for the synthesis of polysubstituted β-lactams. The migrating group in the rearrangement and the substituents on the imine component determine the final substitution pattern of the azetidinone product. mdpi.com While this reaction does not directly involve this compound, it is a fundamental mechanistic pathway for creating the analogous azetidin-2-one (B1220530) core structure.

Catalytic Reaction Mechanisms

The inherent ring strain of the four-membered azetidine ring makes it susceptible to a variety of ring-opening and expansion reactions. Catalysis plays a crucial role in controlling the selectivity and efficiency of these transformations.

Lewis acids are effective catalysts for the activation of the azetidine ring towards nucleophilic attack. The coordination of a Lewis acid to the nitrogen atom of the azetidine enhances the electrophilicity of the ring carbons, facilitating ring-opening reactions.

One notable example is the Lewis acid-catalyzed ring-opening of N-tosylazetidines with various nucleophiles such as alcohols and thiols. Studies have shown that among various Lewis acids, boron trifluoride etherate (BF3·OEt2) is a particularly efficient catalyst for this transformation, leading to the formation of the corresponding amino ethers and thioethers in good yields under mild conditions. The proposed mechanism involves the activation of the azetidine ring by coordination of the Lewis acid to the nitrogen atom, followed by nucleophilic attack at one of the ring carbons, leading to cleavage of a carbon-nitrogen bond.

Furthermore, cooperative Brønsted/Lewis acid catalysis has been employed for the ring-opening of azetidines with organotrifluoroborates. This method allows for the formation of β,β- and γ,γ-substituted amines with complete regioselectivity. Mechanistic investigations suggest that the reaction pathway is dependent on the nature of the acid used, with stereoretention observed with a Brønsted acid and stereoinversion favored in its absence.

A summary of representative Lewis acid-catalyzed ring-opening reactions of azetidine derivatives is presented in Table 1.

| Azetidine Derivative | Nucleophile | Lewis Acid Catalyst | Product | Reference |

| N-Tosylazetidine | Alcohols, Thiols | BF3·OEt2 | Amino ethers, Amino thioethers | N/A |

| General Azetidines | Organotrifluoroborates | Brønsted/Lewis Acid | β,β- and γ,γ-substituted amines | organic-chemistry.org |

This table presents data for analogous azetidine derivatives due to the absence of specific data for this compound.

Transition metals, particularly rhodium and cobalt, are effective catalysts for the carbonylation of azetidines, leading to the formation of five-membered lactams (pyrrolidinones). This transformation involves the insertion of a carbon monoxide molecule into one of the C-N bonds of the azetidine ring.

Cobalt Carbonyl-Catalyzed Carbonylation:

The carbonylation of azetidines using cobalt carbonyl catalysts, such as dicobalt octacarbonyl (Co2(CO)8), has been shown to produce pyrrolidinones in high yields. doi.org The regioselectivity of the carbonyl insertion is influenced by the nature of the substituent on the azetidine ring and the reaction temperature. For 2-substituted azetidines, the insertion can occur at either the more or less substituted carbon-nitrogen bond. doi.org The general mechanism is believed to involve the following steps:

Formation of a cobalt acyl complex: The cobalt catalyst reacts with carbon monoxide to form a reactive cobalt acyl species.

Coordination and oxidative addition: The azetidine coordinates to the cobalt center, followed by oxidative addition involving the cleavage of a C-N bond.

Migratory insertion: The acyl group migrates to the carbon atom of the former azetidine ring.

Reductive elimination: The resulting five-membered ring intermediate undergoes reductive elimination to yield the pyrrolidinone product and regenerate the active cobalt catalyst.

Rhodium-Catalyzed Carbonylation:

Rhodium complexes are also effective catalysts for the carbonylation of azetidines and their derivatives. The mechanism of rhodium-catalyzed carbonylation is thought to be similar to that of cobalt, involving oxidative addition of a C-N bond to a rhodium(I) center, followed by migratory insertion of CO and reductive elimination. Rhodium catalysts have also been utilized in domino reactions involving the ring expansion and ring-opening of azetidines. thieme-connect.de

The outcomes of transition metal-catalyzed carbonylation of substituted azetidines are summarized in Table 2.

| Azetidine Derivative | Catalyst | Product | Key Findings | Reference |

| 2-Substituted Azetidines | Co2(CO)8 | Pyrrolidinones | Regioselectivity depends on substituent and temperature. | doi.org |

| General Azetidines | Rhodium Complexes | Pyrrolidinones | Effective for ring expansion and carbonylation. | thieme-connect.de |

This table presents data for analogous azetidine derivatives due to the absence of specific data for this compound.

Structure Activity Relationship Sar and Biological Target Engagement Studies

Elucidation of Biological Targets and Pathways Mediated by Azetidine (B1206935) Derivatives

The incorporation of the azetidine moiety into small molecules has led to the discovery of compounds that interact with critical biological pathways involved in cancer and inflammatory diseases.

Azetidine derivatives have emerged as modulators of chemokine receptors, which are G-protein coupled receptors (GPCRs) that regulate immune cell trafficking. The interaction of these derivatives with receptors like C-C chemokine receptor type 6 (CCR6) is a key area of investigation for treating inflammatory and autoimmune diseases.

The binding of an azetidine-containing ligand to a chemokine receptor induces a conformational change in the receptor. This event triggers downstream signaling cascades that can alter immune cell migration and activation. Chemokine signaling can activate various pathways, including the mitogen-activated protein kinase (MAPK) family, which plays a role in cell proliferation and inflammation. The modulation of these pathways is central to the therapeutic potential of azetidine-based chemokine receptor modulators. For instance, studies on G-protein-coupled receptor 43 (GPR43) have shown it can modulate MAPK pathways in various cell lines.

Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase that is a crucial component of the spindle assembly checkpoint (SAC). This checkpoint ensures the proper segregation of chromosomes during mitosis. As many cancer cells exhibit chromosomal instability and aneuploidy, they are particularly reliant on MPS1 for survival, making it an attractive therapeutic target.

Azetidine derivatives have been developed as potent inhibitors of MPS1. Structure-activity relationship (SAR) studies reveal that the shape of the amine substituent is critical for potent inhibition. For example, a 3,3-dimethylazetidine (B189357) substituent can act as a constrained version of a neopentyl chain, fitting into a hydrophobic pocket created by the inactive conformation of the MPS1 activation loop. This binding stabilizes an inactive state of the kinase, which is incompatible with ATP and substrate binding, thereby inhibiting its function. The inhibition of MPS1 abrogates the SAC, leading to premature exit from mitosis, chromosomal abnormalities, and ultimately, cell death in cancer cells.

The Estrogen Receptor (ERα) is a key driver in the majority of breast cancers. While therapies targeting ER exist, resistance often develops. A promising strategy to overcome this is the use of Selective Estrogen Receptor Degraders (SERDs), which not only block ER signaling but also promote the destruction of the ERα protein.

Azetidine-containing compounds have been identified as highly effective SERDs. The mechanism involves the binding of the SERD to the ERα ligand-binding domain. This binding event induces a conformational change that marks the receptor for ubiquitination and subsequent degradation via the ubiquitin-proteasome system. SAR studies have demonstrated that an azetidine side chain can be superior for achieving efficient ERα degradation compared to other cyclic amines like pyrrolidine (B122466) and piperidine, which have shown a significant reduction in degradation efficacy. For instance, the SERD GDC-0927, which contains an azetidine group, exhibited an ERα degradation efficacy of 97%. The geometry of the side chain, specifically the distance and orientation between key atoms, appears critical for inducing the conformational change necessary for degradation.

In Vitro and Cellular Mechanism Studies

The biological activity of azetidine derivatives is quantified through a combination of biochemical and cellular assays, which provide insights into their potency, efficacy, and selectivity.

Biochemical assays are crucial for determining the direct inhibitory potential of a compound against its purified target, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are fundamental for comparing the potency of different compounds and guiding SAR studies.

For MPS1 inhibitors, azetidine derivatives have demonstrated potent biochemical activity. For example, a pyrido[3,4-d]pyrimidine (B3350098) derivative incorporating a 3,3-dimethylazetidine substituent (compound 47 in a study) showed an IC50 of 37 nM for MPS1 autophosphorylation. Another ethoxy compound (compound 36) had a biochemical IC50 of 11 nM against MPS1.

Impact of Substituents on Biological Activity and Metabolic Stability (e.g., Methyl Group Effects on Human Liver Microsome Stability)

Specific studies on the structure-activity relationship of 3-Ethoxy-3-methylazetidine are not present in the available literature. However, research on more complex molecules containing related moieties provides insights into how such substituents can influence metabolic stability.

In a series of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors, rapid turnover in human liver microsomes (HLM) was a significant challenge. nih.govacs.org Researchers discovered that introducing a methyl group onto the core structure significantly enhanced HLM stability. nih.gov This modification was hypothesized to suppress metabolism by sterically blocking the preferred site of recognition by cytochrome P450 enzymes. nih.govacs.org

Furthermore, the replacement of a methoxy (B1213986) group with an ethoxy group in the same series of compounds also led to a significant improvement in HLM stability and selectivity over other kinases. nih.gov While this data pertains to a larger and structurally different parent molecule, it highlights the principle that ethoxy and methyl groups are key substituents used by medicinal chemists to enhance metabolic stability.

In Vivo Pharmacological Activity and Mechanistic Insights

Exploration of Metabolic Stability and Half-Life in Pre-clinical Species

There is no published data on the metabolic stability or half-life of this compound in preclinical species.

For context, a complex clinical candidate, compound 36 from the pyrido[3,4-d]pyrimidine series (which contains a 3-methylazetidine-3-carbonitrile (B2460802) moiety, but not a this compound group), was evaluated in several preclinical species. nih.govacs.org This related complex molecule demonstrated moderate clearance in mice and rats. nih.gov In a dog pharmacokinetic study, it showed low clearance (1.2 mL/min/kg) and a long half-life of 12 hours. acs.org It is crucial to reiterate that these values are characteristic of the entire complex molecule and not the azetidine fragment alone. nih.govacs.org General principles suggest that a long half-life in preclinical species like the dog can be indicative of a longer half-life in humans. google.com

Assessment of Systemic and Organ-Specific Bioavailability (e.g., Brain Bioavailability)

Specific data on the systemic or organ-specific bioavailability of this compound is not available.

In principle, the ethoxy group is known to modulate properties like lipophilicity, which can influence a compound's solubility and ability to cross biological membranes, thereby affecting its bioavailability. For example, the aforementioned complex MPS1 inhibitor, compound 36 , which featured an ethoxy group on its aniline (B41778) ring, exhibited good bioavailability in mice, rats, and dogs. nih.govacs.org The researchers attributed this, in part, to the weakly basic nature of the compound series, which may enhance dissolution in the stomach. nih.govacs.org There is no information regarding the brain bioavailability of this compound.

Computational and Spectroscopic Characterization in Research

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to predict and interpret the behavior of molecules like 3-Ethoxy-3-methylazetidine at an electronic and atomic level. These methods are instrumental in guiding synthetic efforts and understanding reaction mechanisms.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of azetidine (B1206935) chemistry, DFT calculations are pivotal for studying reaction mechanisms, such as ring-opening or cycloaddition reactions, by determining the energetics of reactants, products, and transition states. nih.govresearchgate.net

For instance, DFT studies on azetidine derivatives have been used to calculate heats of formation (HOFs), bond dissociation energies (BDEs), and to explore thermal and kinetic stability. icm.edu.plbibliotekanauki.pl Such calculations can reveal how substituents, like the ethoxy and methyl groups in this compound, influence the stability and reactivity of the strained four-membered ring. bibliotekanauki.pl Research on other azetidine systems has shown that electron transfer processes, which can be modeled by DFT, can dramatically facilitate the ring-opening of the heterocycle. nih.gov While specific DFT studies on the reaction energetics of this compound are not widely published, DFT has been applied to study the photochemical carbonylation of the related compound 1-PMP-3-ethoxy-3-methyl-4-phenyl-2-azetidin-2-one, where the reaction potential energy surface was calculated at the B3LYP level of theory. acs.org

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org This technique allows researchers to study the conformational flexibility of molecules and their interactions with biological targets, such as proteins, over time. acs.orgmdpi.com For a molecule like this compound, MD simulations can predict its preferred three-dimensional shapes (conformations) in different environments (e.g., in solution). mun.ca

Understanding the conformational ensemble is critical in drug discovery, as a molecule's shape dictates its ability to bind to a target receptor. mun.ca MD simulations can model how the azetidine ring puckers and how the ethoxy and methyl substituents orient themselves. capes.gov.br While specific MD simulation studies on this compound are not prominent in the literature, the methodology is widely applied to small heterocyclic compounds to understand their dynamic behavior and to guide the design of molecules with specific binding properties. ajms.iqnih.govscielo.org.mx These simulations provide insights into the dynamic nature of ligand-protein complexes, which is essential for predicting binding affinity and residence time. acs.org

Molecular descriptors are numerical values that characterize the properties of a molecule based on its structure. tandfonline.com These descriptors can be calculated using computational methods and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physicochemical properties of new compounds. tandfonline.comnih.govresearchgate.net

For nitrogen-containing heterocycles like this compound, descriptors such as the partition coefficient (log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight are crucial for predicting properties like solubility, permeability, and potential for biological activity. medjchem.comzsmu.edu.ua QSAR models built on these descriptors help in identifying structural features that are important for a desired biological effect, thereby guiding the optimization of lead compounds in drug discovery. nih.govresearchgate.net

Table 1: Calculated Molecular Descriptors for this compound Hydrochloride

| Descriptor | Value | Implication |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | Basic elemental composition of the hydrochloride salt. chemscene.com |

| Molecular Weight | 151.63 g/mol | Mass of one mole of the substance. chemscene.com |

Note: Data presented is for the hydrochloride salt form of the compound. The specific values of descriptors like LogP and TPSA are not available in the searched literature for this specific molecule, but they are key parameters in the computational analysis of related drug-like molecules.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are indispensable for the definitive identification and structural characterization of newly synthesized compounds and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. uni-muenchen.de Both ¹H and ¹³C NMR are essential for confirming the structure of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment. ijper.org

In substituted azetidines, ¹H NMR coupling constants and Nuclear Overhauser effect (NOE) studies are used to determine the stereochemistry (cis/trans isomerism) and the puckering of the four-membered ring. capes.gov.br For 3-ethoxyazetidine (B1593062) derivatives, characteristic proton signals are expected for the ethoxy group's methyl and methylene (B1212753) protons, as well as for the protons on the azetidine ring. Similarly, ¹³C NMR provides information on all carbon atoms in the molecule. ipb.pt While a specific, published spectrum for this compound is not available, typical chemical shift ranges for related structures provide a strong basis for its characterization.

Table 2: Expected NMR Chemical Shift Ranges for Ethoxy-Azetidine Scaffolds

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Ethoxy CH₃ | 1.2–1.4 |

| Azetidine CH₂ | 3.5–4.0 | |

| ¹³C NMR | Ethoxy CH₃ | 15–18 |

| Azetidine Carbons | 50–60 |

Source: Based on data for the related compound 3-ethoxyazetidine.

Furthermore, advanced techniques like ¹⁵N NMR can provide direct information about the nitrogen atom in the heterocyclic ring, with chemical shifts being sensitive to substitution and ring conformation. capes.gov.bracs.org

Mass spectrometry (MS) is a vital technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. nih.gov For this compound, MS would be used to confirm its molecular weight of 115.17 g/mol . achemblock.combldpharm.com

Beyond molecular weight confirmation, the fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.org The way a molecule breaks apart upon ionization is characteristic of its structure. For azetidines, fragmentation can involve cleavage of the substituents or ring-opening pathways. acs.orgthieme-connect.com In drug metabolism studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for identifying metabolites. nih.gov If this compound were subjected to metabolic processes, LC-MS could be used to detect and identify resulting products, such as those arising from N-dealkylation, O-deethylation, or oxidation of the ring. Tandem mass spectrometry (MS/MS) would then be used to structurally characterize these metabolites by analyzing their fragmentation patterns. nih.gov

Emerging Applications and Future Research Perspectives

Role in Drug Discovery and Development Pipeline

The incorporation of small, rigid scaffolds like azetidine (B1206935) is a well-established strategy in drug design to improve physicochemical properties such as solubility and metabolic stability.

Azetidine derivatives are increasingly utilized as building blocks in the synthesis of innovative therapeutic agents. Their rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. While specific research on 3-Ethoxy-3-methylazetidine's role is not yet widely published, the azetidine core has been integral to the development of compounds targeting a range of diseases. For instance, azetidine-containing molecules have been investigated for their potential as inhibitors of enzymes involved in cancer and infectious diseases. The 3-ethoxy-3-methyl substitution could offer a unique vector for interaction within a protein's binding pocket, potentially leading to novel mechanisms of action.

Drug resistance remains a significant hurdle in the treatment of many diseases, including bacterial infections and cancer. The development of novel scaffolds that can evade existing resistance mechanisms is a key area of research. Azetidine-based compounds can introduce new chemical space into drug design, creating molecules with different modes of action or improved resilience to enzymatic degradation, which are common causes of resistance. The unique conformational constraints of the azetidine ring in this compound could be exploited to design inhibitors that are less susceptible to resistance-conferring mutations in their target proteins.

Utilization in Material Science and Polymer Chemistry

The reactivity of the azetidine ring, particularly its susceptibility to ring-opening reactions, makes it a valuable monomer in polymer chemistry.

Ring-opening polymerization of azetidines can lead to the formation of functional polyamines with well-defined structures. These polymers have potential applications in areas such as gene delivery, chelation therapy, and as components of responsive materials. The polymerization of N-substituted azetidines can be controlled to produce polymers with specific molecular weights and low polydispersity. The this compound monomer could, in theory, undergo ring-opening polymerization to yield a unique polyamine with pendant ethoxy and methyl groups, which could influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

The functional groups on the azetidine ring can be used to anchor the molecule to surfaces or incorporate it into larger material frameworks. For example, azetidine derivatives can be grafted onto the surface of silica (B1680970) nanoparticles. Such modifications can alter the surface properties of the nanoparticles, making them suitable for applications like controlled drug release, where the release of a payload can be triggered by a specific stimulus (e.g., a change in pH). The ethoxy group of this compound could provide a handle for such covalent attachment or influence the loading and release kinetics of encapsulated molecules.

Future Directions and Unexplored Research Avenues

The potential of this compound is largely untapped, and several avenues of research warrant exploration. A primary focus should be on the systematic evaluation of its biological activity against a diverse panel of targets to identify potential therapeutic applications. This would involve high-throughput screening campaigns and subsequent medicinal chemistry efforts to optimize any identified hits.

In material science, a key future direction would be the investigation of the ring-opening polymerization of this compound to characterize the resulting polyamines and explore their properties. Furthermore, its use as a building block in the synthesis of novel functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), represents an exciting and unexplored research area. The development of efficient and scalable synthetic routes to this compound will be crucial to enabling these future studies.

Development of Novel Asymmetric Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure azetidines is a critical challenge in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Future research will undoubtedly focus on developing asymmetric synthetic routes to (R)- and (S)-3-Ethoxy-3-methylazetidine.

To enhance sustainability, modern synthetic methods are being explored. These include:

Flow Chemistry: The use of microreactor technology can improve the safety and efficiency of handling reactive intermediates, such as lithiated azetidines, which are precursors for functionalization. uniba.it This approach allows for better temperature control and the use of more environmentally benign solvents. uniba.it

Photochemical Methods: Light-mediated reactions, such as the intermolecular aza Paternò–Büchi reaction, offer a sustainable pathway to the azetidine core under mild conditions. researchgate.net Similarly, the Norrish–Yang cyclization can be used to create highly strained azetidinol (B8437883) intermediates which can be further modified. beilstein-journals.org

Catalytic Boryl Allylation: Recent advances have shown that copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) can produce chiral 2,3-disubstituted azetidines. acs.org Adapting such catalytic methods could provide a highly efficient, atom-economic route to chiral derivatives of this compound.

Future work will likely aim to adapt these general strategies to the specific synthesis of this compound, optimizing for yield, enantioselectivity, and environmental impact.

Comprehensive Investigation of Allosteric Modulation and Off-Target Effects for Therapeutic Candidates

While this compound itself is a building block, its derivatives are poised for investigation as therapeutic agents. A key area of future research will be the comprehensive pharmacological profiling of these potential candidates, with a focus on allosteric modulation and target selectivity.

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a more nuanced way to control receptor activity and can lead to improved drug safety and efficacy. The rigid, three-dimensional structure of the azetidine scaffold is ideal for designing molecules that can fit into specific allosteric pockets. Spirocyclic azetidines, for instance, have been successfully developed as selective agonists for the glucagon-like peptide-1 (GLP-1) receptor, with candidates advancing to clinical trials for diabetes. pharmablock.com Fine-tuning the structure of these spiro-compounds led to a significant improvement in selectivity over other receptors. pharmablock.com

Conversely, assessing off-target effects is crucial to prevent adverse events. A significant concern for many drug candidates is the inhibition of the hERG potassium channel, which can lead to serious cardiac arrhythmias. Research on azetidine-based antitubercular agents has shown that it is possible to design compounds that are potent against their target while showing no significant hERG blocking activity. acs.org Any therapeutic candidate derived from this compound will require rigorous screening for off-target activities, including binding assays against a panel of common antitargets like hERG, cytochrome P450 enzymes, and a variety of G-protein coupled receptors.

Exploration of New Biological Applications Beyond Current Therapeutic Targets

The azetidine motif is a versatile scaffold found in compounds developed for a wide range of diseases. While initial research may focus on established targets, a significant future perspective lies in exploring novel biological applications for derivatives of this compound.

The existing literature on azetidine-containing molecules provides a roadmap for potential new applications:

Oncology: Azetidine-based compounds have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.govnih.govescholarship.orgresearchgate.netnih.gov These inhibitors, some with sub-micromolar potency, have shown efficacy in models of triple-negative breast cancer. nih.govescholarship.orgnih.gov Derivatives of this compound could be designed to target STAT3 or other cancer-related proteins like EGFR kinases. dergipark.org.trresearchgate.net

Infectious Diseases: The azetidine ring is a core component of novel agents against multidrug-resistant Mycobacterium tuberculosis. acs.org These compounds act by blocking the assembly of mycolic acid in the bacterial cell wall. acs.org Furthermore, azetidine-2-carbonitriles have been identified as inhibitors of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme, making them promising antimalarial candidates. acs.org

Antibacterial Agents: Azetidin-2-ones (a related class of β-lactams) have been synthesized and evaluated as antibacterial agents, with molecular docking studies suggesting they inhibit cell wall synthesis. nih.gov

The exploration of new applications will involve screening libraries of compounds derived from the this compound scaffold against a diverse array of biological targets, potentially uncovering novel mechanisms of action and therapeutic uses. cam.ac.uk

Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the predictive design and optimization of lead compounds before their synthesis. For derivatives of this compound, in silico methods will be crucial for accelerating the discovery process.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. rjptonline.org Docking studies have been widely used to rationalize the activity of azetidine derivatives against targets like the epidermal growth factor receptor (EGFR) and to predict binding modes for antitubercular compounds. dergipark.org.trrjptonline.orgrjptonline.org For this compound derivatives, docking could be used to design compounds with high affinity and selectivity for a desired target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov 3D-QSAR studies on azetidinone derivatives have revealed that the addition of bulky or electron-withdrawing groups can enhance anti-inflammatory and anticancer activity. ijrar.org Such models can guide the synthesis of more potent analogues by indicating which structural modifications are likely to be beneficial. researchgate.netresearchgate.net

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. peerscientist.com Studies on azetidin-2-one (B1220530) derivatives have used these models to ensure that new designs possess drug-like properties, such as oral bioavailability, according to frameworks like Lipinski's rule of five. dergipark.org.trresearchgate.netnih.gov

The table below summarizes computational parameters for the parent compound, which serve as a baseline for future derivative design. fluorochem.co.uk

| Computational Property | Predicted Value |

| LogP | 0.286 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Fraction Csp3 | 1.00 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.